1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid
CAS No.: 926192-06-5
Cat. No.: VC8422981
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 926192-06-5 |
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Molecular Formula | C13H16O3 |
Molecular Weight | 220.26 g/mol |
IUPAC Name | 1-(3-methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid |
Standard InChI | InChI=1S/C13H16O3/c1-9-4-5-10(8-11(9)16-2)13(12(14)15)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) |
Standard InChI Key | SHJPZELYOPLLSZ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C2(CCC2)C(=O)O)OC |
Canonical SMILES | CC1=C(C=C(C=C1)C2(CCC2)C(=O)O)OC |
Introduction
Structural and Molecular Characteristics
1-(3-Methoxy-4-methylphenyl)cyclobutane-1-carboxylic acid features a cyclobutane ring substituted with a 3-methoxy-4-methylphenyl group and a carboxylic acid moiety. Its IUPAC name reflects the substituents’ positions: the methoxy group occupies the third carbon of the phenyl ring, while a methyl group resides at the fourth position.
Molecular Formula and Weight
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Molecular Formula: C₁₃H₁₆O₃
The cyclobutane ring introduces strain due to its non-planar structure, which influences reactivity and conformational stability. The carboxylic acid group enables hydrogen bonding and salt formation, critical for interactions in biological systems.
Spectral Identification
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Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch) confirm the carboxylic acid group .
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Nuclear Magnetic Resonance (NMR):
Property | Value |
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CAS Number | 926192-06-5 |
Purity | ≥95% (HPLC) |
Storage Temperature | -20°C |
Solubility | DMSO, Methanol |
Physicochemical Properties
Solubility and Partitioning
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LogP (Octanol-Water): Predicted ~2.1 (moderate lipophilicity) .
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Aqueous Solubility: Low (<1 mg/mL) due to hydrophobic aryl and cyclobutane groups .
Comparative Analysis with Structural Analogs
1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid (CAS 50921-38-5)
3-Methylcyclobutane-1-carboxylic Acid (CAS 57252-83-2)
Compound | MW (g/mol) | LogP | Application |
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Target Compound | 220.26 | 2.1 | Drug Intermediate |
1-(4-Methylphenyl) analog | 190.24 | 2.5 | Coordination Polymers |
3-Methylcyclobutane analog | 114.14 | 1.8 | Fragrance Industry |
Future Directions
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